Melting Point Depression vs. 2-Methyl-4-phenylpyrimidine
2-Ethyl-4-methyl-6-phenylpyrimidine exhibits a melting point of 34–38 °C, which is 16–21 °C lower than the 54–55 °C melting point of the 2-methyl analog 2-methyl-4-phenylpyrimidine (CAS 21203-79-2) . This melting point depression is consistent with the increased conformational flexibility and reduced crystal lattice stabilization energy imparted by the ethyl group relative to a methyl substituent.
| Evidence Dimension | Melting point (solid–liquid transition temperature) |
|---|---|
| Target Compound Data | 34–38 °C (2-ethyl-4-methyl-6-phenylpyrimidine, CAS 89966-70-1) |
| Comparator Or Baseline | 54–55 °C (2-methyl-4-phenylpyrimidine, CAS 21203-79-2) |
| Quantified Difference | ΔTₘ = −16 to −21 °C (target compound lower) |
| Conditions | Differential scanning calorimetry or capillary melting point determination; vendor-reported values from commercial technical datasheets. |
Why This Matters
A near-room-temperature melting point (34–38 °C) makes the target compound a low-melting solid or semi-solid under ambient laboratory conditions, facilitating liquid-phase handling, solvent-free reaction conditions, and formulation as a liquid crystal intermediate, whereas the comparator remains a crystalline solid requiring dissolution or melting for processing.
